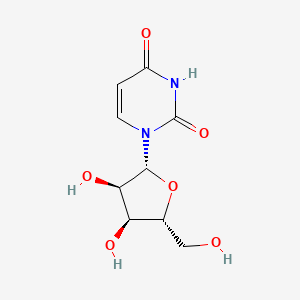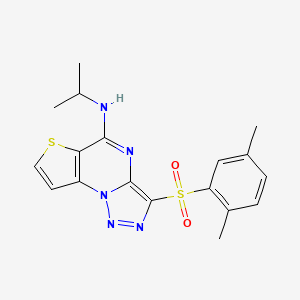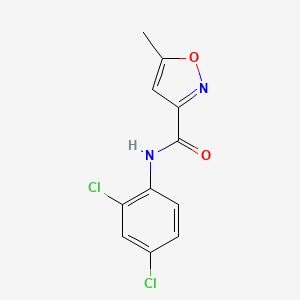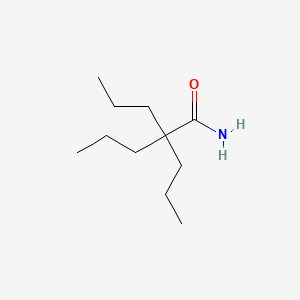
Vasicinona
Descripción general
Descripción
Vasicinone is a member of quinazolines.
Vasicinone is a natural product found in Anisotes trisulcus, Linaria vulgaris, and other organisms with data available.
Aplicaciones Científicas De Investigación
Regeneración y producción in vitro
La vasicinona ha sido estudiada por su potencial en la regeneración in vitro. Se han explorado técnicas como la iniciación de brotes axilares a partir de explantes de segmentos nodales, la multiplicación y elongación de brotes, y el enraizamiento in vitro a partir de brotes para la producción de this compound a partir de Adhatoda spp. Los extractos de hojas in vivo de A. vasica mostraron un 2.412% (del peso seco) de this compound en comparación con el 6.402% de las hojas in vitro .
Tratamiento de enfermedades del tracto respiratorio
La this compound, aislada del arbusto Adhatoda vasica, es conocida por su aplicación en el tratamiento de diversas enfermedades y trastornos, principalmente afecciones del tracto respiratorio. Es un conocido compuesto alcaloide pirroloquinazolina utilizado en la medicina tradicional .
Actividades broncodilatadoras y broncoconstrictoras
Los constituyentes activos de A. vasica, incluyendo vasicina y this compound, han mostrado actividades broncodilatadoras y broncoconstrictoras en estudios tanto in vivo como in vitro. Curiosamente, la this compound es un metabolito de la vasicina, pero cuando se combinan, exhiben efectos broncodilatadores .
Mecanismo De Acción
Target of Action
Vasicinone, a quinazoline alkaloid, primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting these enzymes, vasicinone increases the concentration of acetylcholine, enhancing cholinergic transmission .
Mode of Action
Vasicinone exhibits a bronchodilator action in vitro but shows a bronchoconstrictor action in vivo . It has also been shown to have an antianaphylactic action . When combined with the related alkaloid vasicine, both alkaloids show pronounced bronchodilatory activity both in vivo and in vitro . Furthermore, vasicinone has been found to increase the phosphorylation of IGF1R/PI3K/AKT cell survival signaling molecules and downregulate the paraquat-induced, mitogen-activated protein kinase (MAPK)/c-Jun N-terminal kinase (JNK)-mediated apoptotic pathways .
Biochemical Pathways
The metabolic pathway of vasicinone in vivo and in vitro mainly involves monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . The main metabolic soft spots in the chemical structure of vasicinone are the 3-hydroxyl group and the C-9 site .
Pharmacokinetics
The metabolism of vasicinone has been systematically investigated in rats. A total of 72 metabolites were found based on a detailed analysis of their 1H-NMR and 13C NMR data . The major excretion pathway of vasicinone is renal clearance .
Result of Action
Vasicinone exhibits promising anticholinesterase activity in preclinical models and has been in development for the treatment of Alzheimer’s disease . Although most metabolites maintain potential inhibitory activity against AChE and BChE, their activity is weaker than that of vasicinone .
Action Environment
The action of vasicinone can be influenced by various environmental factors. For instance, the plant Adhatoda vasica, from which vasicinone is derived, is found in diverse environments ranging from India to Germany . The plant’s environment can potentially influence the concentration and efficacy of vasicinone.
Análisis Bioquímico
Biochemical Properties
Vasicinone interacts with various enzymes and proteins. It shows bronchodilator action in vitro but bronchoconstrictor action in vivo . Vasicinone was shown to have an antianaphylactic action . It has also been studied in combination with the related alkaloid vasicine .
Cellular Effects
Vasicinone has been investigated for its effects on various types of cells and cellular processes . It has been found to rescue the paraquat-induced loss of cell viability and mitochondrial membrane potential in SH-SY5Y cells .
Molecular Mechanism
Vasicinone exerts its effects at the molecular level through various mechanisms. It has been found to have a weak cardiac stimulant effect . The effect can be normalized by combining the alkaloids .
Temporal Effects in Laboratory Settings
The effects of Vasicinone change over time in laboratory settings . It undergoes metabolic inactivation process in vivo in respect to cholinesterase inhibitory activity .
Dosage Effects in Animal Models
The effects of Vasicinone vary with different dosages in animal models
Metabolic Pathways
The metabolic pathway of Vasicinone in vivo and in vitro mainly involves monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation .
Propiedades
IUPAC Name |
(3S)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-9-5-6-13-10(9)12-8-4-2-1-3-7(8)11(13)15/h1-4,9,14H,5-6H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIVYZXRQHWCKF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C3C2=O)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NC3=CC=CC=C3C2=O)[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964090 | |
| Record name | 3-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486-64-6 | |
| Record name | (-)-Vasicinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vasicinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 486-64-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VASICINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6T5819NXM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does vasicinone induce apoptosis in lung carcinoma cells?
A1: Vasicinone triggers apoptosis in A549 lung carcinoma cells through both mitochondria-dependent and independent pathways. It downregulates Bcl-2 and Fas death receptors while upregulating PARP, BAD, and cytochrome c. This suggests activation of both the Fas death receptor pathway and the Bcl-2 regulated apoptotic signaling cascade. []
Q2: Does vasicinone protect against paraquat-induced neurotoxicity?
A2: Yes, vasicinone exhibits neuroprotective effects against paraquat-induced apoptosis in SH-SY5Y cells. It achieves this by activating the IGF-1R/PI3K/AKT survival pathway and downregulating the MAPK/JNK-mediated apoptotic pathway. []
Q3: What is the role of autophagy in vasicinone's neuroprotective effects?
A3: Vasicinone protects neural cells by inducing autophagy and mitophagy. It restores paraquat-impaired autophagy regulators DJ-1, PINK-1, and Parkin, thereby enhancing mitochondrial function and reducing α-synuclein accumulation. []
Q4: What is the molecular formula and weight of vasicinone?
A4: The molecular formula of vasicinone is C11H10N2O2, and its molecular weight is 202.21 g/mol. [, , ]
Q5: What spectroscopic techniques are used to characterize vasicinone?
A5: Vasicinone has been characterized using various spectroscopic techniques, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry. [, , , , ]
Q6: Has vasicinone been investigated as a corrosion inhibitor?
A6: Yes, studies suggest that vasicinone can act as a corrosion inhibitor for mild steel in acidic environments. This effect is attributed to its adsorption on the metal surface through electronegative atoms. [, ]
Q7: Does vasicinone itself possess catalytic activity?
A7: There is no direct evidence within the provided research indicating that vasicinone acts as a catalyst in chemical reactions.
Q8: Have molecular docking studies been conducted with vasicinone?
A8: Yes, molecular docking studies have been performed to investigate the interaction of vasicinone with various targets, including 5-LOX and ACE. These studies provide insights into the binding modes and potential inhibitory mechanisms of vasicinone. [, ]
Q9: Have any QSAR models been developed for vasicinone and its analogs?
A9: The provided research abstracts do not mention the development of specific QSAR models for vasicinone and its analogs.
Q10: How do structural modifications of vasicinone affect its biological activity?
A10: Research on vasicinone analogs, specifically esters and phosphonates, indicates that structural modifications can significantly influence biological activities like cytotoxicity, anti-acetylcholinesterase activity, and anti-5-lipoxygenase activity. []
Q11: What is known about the stability of vasicinone in different formulations?
A11: While specific stability data is limited in the provided abstracts, one study highlights the development of an HPLC method to assess vasicine and vasicinone concentrations in various cough syrups, suggesting a focus on formulation and potential variations in their stability. []
Q12: Is there information available about SHE regulations specific to vasicinone?
A12: The provided research primarily focuses on the pharmacological aspects of vasicinone. Information regarding specific SHE regulations is not discussed.
Q13: What are the primary routes of metabolism and excretion for vasicinone?
A13: In rats, vasicinone is primarily metabolized through processes such as hydroxylation, oxidation, desaturation, sulfation, and glucuronidation. Renal clearance appears to be the major route of excretion for vasicinone and its metabolites. []
Q14: What cell lines have been used to evaluate the antiproliferative activity of vasicinone?
A14: The antiproliferative activity of vasicinone has been evaluated in various cancer cell lines, including A549 (lung carcinoma), MCG-803 (gastric cancer), SP2/O-Ag14 (myeloma), and Jurkat E6-1 (T-cell leukemia). [, ]
Q15: What animal models have been used to study the effects of vasicinone?
A15: Studies have utilized mice models to investigate the hepatoprotective activity of vasicinone against CCl4-induced hepatotoxicity. [] Additionally, rat models were employed to explore the in vivo metabolism and inhibitory activities of vasicinone. []
Q16: Have there been any clinical trials conducted with vasicinone?
A16: The provided research does not mention any completed or ongoing clinical trials involving vasicinone.
Q17: Are there any known mechanisms of resistance to vasicinone?
A17: The provided abstracts do not offer information regarding specific mechanisms of resistance to vasicinone.
Q18: What is the acute toxicity profile of vasicinone in animal models?
A18: While specific acute toxicity data isn't detailed in the abstracts, one study investigated the absorption pattern and acute toxicity of vasicinone hydrochloride in dogs and mice, suggesting a focus on safety evaluation. []
Q19: Have any specific drug delivery systems been investigated for vasicinone?
A19: The provided research does not discuss any specific drug delivery systems for vasicinone.
Q20: Are there any known biomarkers associated with vasicinone's efficacy or toxicity?
A20: The provided research does not mention any specific biomarkers related to vasicinone's efficacy or toxicity.
Q21: What analytical techniques have been employed to quantify vasicinone in plant material and formulations?
A21: Various analytical methods, including HPTLC, HPLC, and capillary electrophoresis, have been developed and validated for the quantification of vasicinone in plant materials, extracts, and formulations. [, , , , , ]
Q22: Is there information on the environmental impact or degradation of vasicinone?
A22: The provided research focuses primarily on pharmacological and phytochemical aspects. It does not include information about the environmental impact or degradation of vasicinone.
Q23: What is known about the solubility of vasicinone in different media?
A23: The provided research abstracts do not offer detailed information about the solubility of vasicinone in various media.
Q24: What validation parameters have been considered for analytical methods used to quantify vasicinone?
A24: Developed analytical methods for vasicinone quantification have been validated for parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), following ICH guidelines. [, , , ]
Q25: How is the quality of vasicinone ensured during its isolation and formulation?
A25: While specific quality control measures aren't detailed, several studies emphasize the development of standardized and validated analytical methods to ensure the quality and consistency of vasicinone in plant materials and formulations. [, , , , ]
Q26: Does vasicinone induce any immunological responses?
A26: The provided research primarily focuses on the pharmacological aspects of vasicinone. Information regarding its potential immunogenicity or ability to elicit immunological responses is not discussed.
Q27: Are there any known interactions between vasicinone and drug transporters?
A27: The research provided does not mention any specific interactions between vasicinone and drug transporters.
Q28: Does vasicinone affect drug-metabolizing enzymes?
A28: The provided abstracts do not specifically address whether vasicinone induces or inhibits drug-metabolizing enzymes.
Q29: What is known about the biocompatibility and biodegradability of vasicinone?
A29: While the research highlights vasicinone's pharmacological effects, it does not provide specific details about its biocompatibility or biodegradability.
Q30: Are there any known alternatives or substitutes for vasicinone with similar pharmacological activity?
A30: While the research doesn't directly compare vasicinone with alternatives, several studies highlight its bronchodilatory activity and compare it to standard drugs like isoprenaline and aminophylline. []
Q31: Are there established methods for recycling or managing waste generated during vasicinone production?
A31: The research primarily focuses on the chemical and pharmacological aspects of vasicinone. It doesn't delve into specific methods for recycling or waste management related to its production.
Q32: What research infrastructure and resources are crucial for advancing vasicinone research?
A32: Advancing vasicinone research would require access to resources such as:
- Spectroscopic facilities: For structural characterization and analysis. [, , , , ]
- Cell culture and animal facilities: For evaluating in vitro and in vivo efficacy and toxicity. [, , , ]
- Computational chemistry software and expertise: For molecular docking, dynamics simulations, and QSAR model development. [, ]
Q33: What are the key historical milestones in the research of vasicinone?
A33: While the provided abstracts don't provide a comprehensive historical overview, key milestones in vasicinone research include:
- Early isolation and identification: Pioneering studies focused on isolating and characterizing vasicinone from plants like Adhatoda vasica and Peganum harmala. [, , , , ]
- Pharmacological investigations: Researchers have gradually uncovered a wide range of pharmacological activities for vasicinone, including bronchodilatory, anti-inflammatory, antioxidant, and neuroprotective effects. [, , , , , ]
- Development of analytical methods: Significant progress has been made in establishing sensitive and reliable analytical techniques to quantify vasicinone in various matrices, facilitating its standardization and quality control. [, , , , , ]
Q34: What are the potential cross-disciplinary applications of vasicinone research?
A34: Vasicinone research offers opportunities for cross-disciplinary collaborations, integrating:
- Pharmacology and medicinal chemistry: To design and synthesize novel vasicinone analogs with enhanced pharmacological properties. []
- Computational chemistry and drug discovery: To accelerate the identification of potent and selective vasicinone derivatives through virtual screening and structure-based drug design. [, ]
- Material science and nanotechnology: To investigate the application of vasicinone in areas like corrosion inhibition and develop novel drug delivery systems. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate](/img/structure/B1682118.png)







